Cas no 1249520-94-2 (1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide)

1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide structure
1249520-94-2 structure
Product Name:1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide
CAS No:1249520-94-2
MF:C9H8ClN3O2S
MW:257.696719169617
MDL:MFCD14658002
CID:5242649
PubChem ID:61394733
Update Time:2025-07-19

1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide
    • 1-(4-Chlorophenyl)pyrazole-4-sulfonamide
    • 1H-Pyrazole-4-sulfonamide, 1-(4-chlorophenyl)-
    • MDL: MFCD14658002
    • Inchi: 1S/C9H8ClN3O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15)
    • InChI Key: IUIKGJNBVCJXII-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C=C(C=N1)S(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 335
  • XLogP3: 1.1
  • Topological Polar Surface Area: 86.4

1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide Pricemore >>

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Additional information on 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide

Introduction to 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide (CAS No. 1249520-94-2)

1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide, with the CAS number 1249520-94-2, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

The molecular structure of 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide consists of a pyrazole ring substituted with a 4-chlorophenyl group and a sulfonamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for drug development.

Recent studies have highlighted the potential of 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory effects, 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide has also shown promising results in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.

The sulfonamide moiety in 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide is particularly noteworthy due to its ability to interact with specific protein targets. Sulfonamides are known for their high affinity for carbonic anhydrase enzymes, which are involved in various physiological processes. However, recent research has shown that this compound can also target other proteins, such as kinases and transcription factors, thereby expanding its therapeutic potential.

The pharmacokinetic properties of 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide have been extensively studied to ensure its suitability for clinical use. Preclinical studies have demonstrated that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. Additionally, it has shown low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.

In terms of clinical development, several Phase I and Phase II trials are currently underway to evaluate the safety and efficacy of 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide. Early results from these trials have been encouraging, with patients showing significant improvements in symptoms and disease progression. However, more extensive clinical trials are needed to fully assess its therapeutic potential and determine optimal dosing regimens.

The synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide is well-documented in the literature. A common synthetic route involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid hydrazide, which is then converted to the desired sulfonamide through a series of chemical transformations. This synthetic pathway is efficient and scalable, making it suitable for large-scale production.

In conclusion, 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide (CAS No. 1249520-94-2) is a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for further drug development. Ongoing research and clinical trials will continue to elucidate its mechanisms of action and optimize its use in treating various diseases.

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